molecular formula C11H14BrClN2 B598177 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride CAS No. 1199773-42-6

5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride

Cat. No. B598177
CAS RN: 1199773-42-6
M. Wt: 289.601
InChI Key: CSPVGDHDGPLKFJ-UHFFFAOYSA-N
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Description

5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride (5-BBT-HCl) is an organic compound that is used in a variety of scientific research applications. It is a member of the benzimidazole family, which is composed of compounds that contain a nitrogen atom in the 2-position of an aromatic ring system. 5-BBT-HCl is a white crystalline solid that is soluble in water and polar organic solvents. It is a popular reagent in laboratory experiments due to its high reactivity and stability.

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

Imidazole derivatives, including 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride, have been extensively studied for their antimicrobial properties. They are known to exhibit antibacterial , antifungal , and antiprotozoal activities. This makes them valuable candidates for the development of new antimicrobial drugs to combat resistant strains of pathogens .

Cancer Research: Antitumor Activity

Research has shown that certain imidazole derivatives can be synthesized and evaluated for antitumor activity. For instance, compounds structurally similar to 5-Bromo-1-butyl-1H-benzo[d]imidazole have been tested against cancer cell lines like HeLa, indicating their potential use in cancer therapy .

Chemical Synthesis: Building Blocks

Imidazole derivatives serve as important building blocks in organic synthesis. They can be used to construct more complex molecules, including pharmaceuticals and materials with specific properties. The bromine atom in 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride makes it a reactive site for further chemical transformations .

Material Science: Corrosion Inhibitors

The imidazole ring is known for its corrosion inhibition properties. Derivatives like 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride can be applied to metals to prevent corrosion, which is crucial in extending the life of metal components in various industries .

Biochemistry: Enzyme Inhibition

Imidazole derivatives are studied for their ability to inhibit certain enzymes, which is useful in understanding biochemical pathways and developing drugs that target specific enzymes. 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride could potentially be used to study enzyme mechanisms or as a lead compound for enzyme inhibitors .

Neuroscience: Modulation of Neurotransmitters

Some imidazole derivatives have shown activity in modulating neurotransmitters in the brain, which could lead to the development of treatments for neurological disorders. The structural features of 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride may allow it to interact with neural receptors or enzymes involved in neurotransmitter synthesis .

Agriculture: Pesticides

The imidazole ring is present in many pesticides. Derivatives like 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride can be explored for their pesticidal properties, offering a potential avenue for the development of new agricultural chemicals .

Environmental Science: Pollutant Removal

Imidazole derivatives can also play a role in environmental science, particularly in the removal of pollutants from water and soil. The functional groups in 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride could be utilized to capture or break down harmful substances, aiding in environmental cleanup efforts .

properties

IUPAC Name

5-bromo-1-butylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2.ClH/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14;/h4-5,7-8H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPVGDHDGPLKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682041
Record name 5-Bromo-1-butyl-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride

CAS RN

1199773-42-6
Record name 5-Bromo-1-butyl-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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